(2R)-2-[(Pyridin-2-ylcarbonyl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-[(Pyridin-2-ylcarbonyl)amino]propanoic acid is a chiral compound that features a pyridine ring attached to a propanoic acid moiety through an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(Pyridin-2-ylcarbonyl)amino]propanoic acid typically involves the following steps:
Formation of the Amide Bond: This can be achieved by reacting pyridine-2-carboxylic acid with (2R)-2-aminopropanoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Purification: The crude product is usually purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This might include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[(Pyridin-2-ylcarbonyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized under specific conditions to form N-oxides.
Reduction: The amide bond can be reduced to an amine under strong reducing conditions.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
(2R)-2-[(Pyridin-2-ylcarbonyl)amino]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a drug candidate or a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (2R)-2-[(Pyridin-2-ylcarbonyl)amino]propanoic acid would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The pyridine ring can engage in π-π interactions, while the amide bond can form hydrogen bonds with biological targets.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[(Pyridin-2-ylcarbonyl)amino]propanoic acid: The enantiomer of the compound .
N-(Pyridin-2-yl)glycine: A similar compound with a glycine moiety instead of a propanoic acid.
Pyridine-2-carboxamide: Lacks the propanoic acid moiety but has a similar amide linkage.
Uniqueness
(2R)-2-[(Pyridin-2-ylcarbonyl)amino]propanoic acid is unique due to its specific chiral center and the combination of functional groups, which can impart distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
(2R)-2-(pyridine-2-carbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-6(9(13)14)11-8(12)7-4-2-3-5-10-7/h2-6H,1H3,(H,11,12)(H,13,14)/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGMKIQFTNALCB-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)C1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.